(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

Catalog No.
S543400
CAS No.
1071992-61-4
M.F
C35H41N5O4
M. Wt
595.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)...

CAS Number

1071992-61-4

Product Name

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

IUPAC Name

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

Molecular Formula

C35H41N5O4

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C35H41N5O4/c1-24(36-2)33(42)37-29-23-39(31(41)22-25-12-6-3-7-13-25)21-20-28-18-19-30(40(28)35(29)44)34(43)38-32(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17,24,28-30,32,36H,18-23H2,1-2H3,(H,37,42)(H,38,43)/t24-,28+,29-,30-/m0/s1

InChI Key

YBYZHVZWINISJO-XPSCAIQQSA-N

SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC

Solubility

Soluble in DMSO

Synonyms

SM-337; SM 337; SM337.

Canonical SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC

Description

The exact mass of the compound (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide is 595.3159 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide is a complex organic molecule characterized by multiple functional groups and stereocenters. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its intricate structure includes a pyrrolo[1,2-a][1,5]diazocine core, which is often associated with pharmacologically active substances.

In Biological Systems" class="citation ml-xs inline" data-state="closed" href="https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch103-allied-health-chemistry/ch103-chapter-6-introduction-to-organic-chemistry-and-biological-molecules/" rel="nofollow noopener" target="_blank"> .

These reactions are crucial for the compound's metabolism and interaction within biological systems.

The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures often exhibit activities such as:

  • Antitumor Effects: Many heterocyclic compounds have shown promise in inhibiting cancer cell growth.
  • Antimicrobial Properties: Some derivatives may act against various pathogens.
  • Neuropharmacological Effects: Potential activity in modulating neurotransmitter systems .

Specific studies would be necessary to elucidate the exact biological mechanisms and therapeutic potentials of this particular compound.

The synthesis of such complex organic molecules typically involves multi-step synthetic routes. Common methodologies may include:

  • Condensation Reactions: To form the core structure through the reaction of amines and carbonyl compounds.
  • Cyclization Reactions: To create the heterocyclic ring systems.
  • Functional Group Modifications: Such as acylation or alkylation to introduce specific substituents .

Advanced techniques like microwave-assisted synthesis or solid-phase synthesis may also be employed to enhance yield and purity.

This compound could have various applications in fields such as:

  • Pharmaceutical Development: As a lead compound for drug discovery targeting specific diseases.
  • Biochemical Research: To study enzyme interactions and metabolic pathways.
  • Material Science: Potential use in developing new materials with unique properties due to its complex structure.

Interaction studies involving this compound would typically focus on:

  • Binding Affinity: Assessing how well it binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how it exerts its biological effects at a molecular level.
  • Structure-Activity Relationship Analysis: Evaluating how changes in structure influence activity .

These studies are essential for determining its therapeutic potential and safety profile.

The uniqueness of this compound can be highlighted by comparing it with similar compounds such as:

Compound NameStructure TypeNotable Activity
Compound AHeterocyclicAntitumor
Compound BAmino Acid DerivativeNeuroprotective
Compound CBenzodiazepineAnxiolytic

While many compounds share structural similarities, this particular compound's unique arrangement of functional groups and stereochemistry may confer distinct biological properties that set it apart from others in its class.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

595.31585481 g/mol

Monoisotopic Mass

595.31585481 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SM-337

Dates

Modify: 2023-07-15

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